molecular formula C12H10N2O B13879188 4-Anilinopyridine-3-carbaldehyde

4-Anilinopyridine-3-carbaldehyde

Cat. No.: B13879188
M. Wt: 198.22 g/mol
InChI Key: WIQQASKLLYBPSX-UHFFFAOYSA-N
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Description

4-Anilinopyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an aniline group attached to the pyridine ring at the 4-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilinopyridine-3-carbaldehyde typically involves the reaction of 4-anilinopyridine with a suitable aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 4-anilinopyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Anilinopyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Anilinopyridine-3-carboxylic acid.

    Reduction: 4-Anilinopyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Anilinopyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Anilinopyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Anilinopyridine-3-carbaldehyde can be compared with other pyridinecarboxaldehydes such as:

  • Pyridine-2-carboxaldehyde (2-formylpyridine)
  • Pyridine-3-carboxaldehyde (3-formylpyridine)
  • Pyridine-4-carboxaldehyde (4-formylpyridine)

Uniqueness: The presence of the aniline group at the 4-position distinguishes this compound from other pyridinecarboxaldehydes, imparting unique chemical reactivity and potential biological activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-anilinopyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c15-9-10-8-13-7-6-12(10)14-11-4-2-1-3-5-11/h1-9H,(H,13,14)

InChI Key

WIQQASKLLYBPSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2)C=O

Origin of Product

United States

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